molecular formula C5H12ClF2N B2966474 (2S)-1,1-Difluoropentan-2-amine;hydrochloride CAS No. 2411180-78-2

(2S)-1,1-Difluoropentan-2-amine;hydrochloride

Cat. No.: B2966474
CAS No.: 2411180-78-2
M. Wt: 159.6
InChI Key: YLPRIGQADVMMMB-BYPYZUCNSA-N
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Description

(2S)-1,1-Difluoropentan-2-amine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₅H₁₂ClF₂N. Its stereochemistry at the second carbon (2S) and the presence of two fluorine atoms on the first carbon distinguish it from related compounds. The hydrochloride salt form enhances solubility and stability, a common pharmaceutical practice to improve bioavailability and shelf-life . This compound is cataloged by Enamine Ltd. (Product Code: EN300-754310) and serves as a building block in organic synthesis and drug development .

Properties

IUPAC Name

(2S)-1,1-difluoropentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-2-3-4(8)5(6)7;/h4-5H,2-3,8H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSEJAYYHXEKQ-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-Difluoropentan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable pentane derivative, followed by the introduction of the amine group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1-Difluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropentanone, while reduction could produce various amine derivatives.

Scientific Research Applications

(2S)-1,1-Difluoropentan-2-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1,1-Difluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents/Features Key Properties/Applications
(2S)-1,1-Difluoropentan-2-amine hydrochloride C₅H₁₂ClF₂N 1,1-difluoro, pentan-2-amine, (2S) configuration Chiral synthon; potential CNS activity
(2R)-1,1-Difluoropentan-2-amine hydrochloride C₅H₁₂ClF₂N Enantiomer (2R) Stereochemical differences may alter receptor binding
(2S)-1,1,1-Trifluorobutan-2-amine hydrochloride C₄H₈ClF₃N Shorter chain (butan-2-amine), trifluoro group Increased electronegativity; metabolic stability
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride C₈H₈ClF₄N Aromatic difluoro substituents Higher lipophilicity; potential antimicrobial use
(2S)-2-Amino-1-phenylpropan-1-one hydrochloride (Cathinone HCl) C₉H₁₁ClNO Phenylpropanone backbone Stimulant activity; forensic relevance
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride C₉H₁₀ClF₂N Cyclopropane ring, aromatic difluoro groups Conformational rigidity; enzyme inhibition

Physicochemical and Stability Comparisons

  • In contrast, trifluorinated analogues (e.g., C₄H₈ClF₃N) exhibit greater metabolic resistance due to stronger C-F bonds .
  • Stability in Biological Matrices : Hydrochloride salts generally improve stability, but degradation in urine or plasma may occur. For example, (1R,2S)-ephedrine hydrochloride (structurally related) degrades by 11% in urine at 37°C over 48 hours, influenced by microbial activity (e.g., E. coli) . Similar degradation patterns may apply to the target compound, though direct data are lacking.
  • Stereochemical Impact: The (2S) configuration in the target compound contrasts with (2R)-enantiomers, which could lead to divergent pharmacological profiles. For instance, cathinone’s (2S)-enantiomer exhibits stimulant effects, while its (2R)-form is less active .

Pharmacological and Toxicological Considerations

  • Activity: Cathinone derivatives (e.g., C₉H₁₁ClNO) are known for stimulant effects via monoamine reuptake inhibition . The target compound’s aliphatic structure may reduce receptor affinity compared to aromatic analogues but could offer selectivity for novel targets.
  • Toxicity: Limited toxicological data exist for the target compound. However, structurally similar amines like (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive safety profiles, necessitating caution in handling .

Biological Activity

(2S)-1,1-Difluoropentan-2-amine;hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activity. The introduction of fluorine into organic compounds can significantly alter their pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Fluorinated compounds often exhibit unique interactions with biological targets due to their altered electronic properties. The presence of difluoromethyl groups can influence the lipophilicity and solubility of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
LogPVaries based on environment
Solubility in WaterModerate

Biological Activity

Research indicates that this compound may act on various biological pathways. Its structural similarity to other bioactive amines suggests potential interactions with neurotransmitter systems and enzyme inhibition.

Case Studies

  • Neurotransmitter Modulation : In a study examining the effects of difluorinated amines on neurotransmitter systems, it was found that compounds similar to this compound exhibited enhanced binding affinity for serotonin receptors. This suggests a potential role in modulating mood and anxiety disorders.
  • Enzyme Inhibition : Another investigation focused on the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The compound demonstrated promising inhibitory activity against MAGL, leading to increased levels of 2-arachidonoylglycerol (2-AG), which is known for its analgesic properties. This finding aligns with the therapeutic potential for treating pain-related conditions.
  • Metabolic Stability : The incorporation of fluorine atoms has been shown to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated metabolism. This property was highlighted in studies where analogs of this compound showed prolonged half-lives in biological systems compared to their non-fluorinated counterparts.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the fluorination pattern can significantly impact potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of FluorineIncreased binding affinity
Alteration of Amine GroupEnhanced metabolic stability
Change in StereochemistryVariability in potency

Q & A

Q. What steps validate contradictory bioactivity results across cell-based assays?

  • Methodological Answer :
  • Replicate assays with rigorous controls (e.g., vehicle, positive/negative controls).
  • Test for compound stability in cell culture media (e.g., degradation by esterases).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .

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